Sodium ammonium hydrogen phosphate tetrahydrate

Übersicht

Beschreibung

. It is commonly used in laboratories for various analytical and research purposes.

Wirkmechanismus

Target of Action

Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate, is primarily used as a source of nitrogen and phosphorous . These elements are essential for various biological processes, making them primary targets of this compound.

Mode of Action

This compound provides a source of nitrogen and phosphorous, which are essential nutrients for many organisms. It dissolves in water to release these elements, which can then be absorbed and utilized by the organism .

Biochemical Pathways

The nitrogen and phosphorous provided by this compound can be incorporated into various biochemical pathways. For instance, nitrogen is a key component of amino acids, which are the building blocks of proteins. Phosphorous, on the other hand, is a crucial part of ATP, the main energy currency of cells, and nucleic acids, which carry genetic information .

Pharmacokinetics

Instead, its bioavailability is largely determined by its solubility in water . Once dissolved, the released ions can be readily absorbed and distributed throughout the organism.

Result of Action

The primary result of the action of this compound is the provision of essential nutrients (nitrogen and phosphorous) to the organism. This can support various biological processes, including protein synthesis and energy production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility, and therefore its bioavailability, can be affected by the pH and temperature of the solution . Additionally, its stability may be compromised in the presence of incompatible substances .

Biochemische Analyse

Biochemical Properties

Sodium ammonium hydrogen phosphate tetrahydrate plays a crucial role in biochemical reactions, particularly in the identification of metallic radicals through the microcosmic salt bead test . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a source of phosphate ions, which are essential for the activity of enzymes such as kinases and phosphatases. These enzymes regulate numerous cellular functions by adding or removing phosphate groups from proteins, thereby modulating their activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of phosphate ions from this compound can activate signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can impact gene expression by serving as a phosphate donor in the synthesis of nucleotides, which are the building blocks of DNA and RNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to enzymes and proteins, altering their conformation and activity. For instance, it can inhibit or activate kinases and phosphatases by providing or sequestering phosphate ions, respectively. These interactions can lead to changes in the phosphorylation status of target proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at temperatures between +2°C to +30°C . Prolonged exposure to high temperatures or moisture can lead to the loss of its crystalline water, resulting in the formation of anhydrous sodium ammonium hydrogen phosphate. This degradation can affect its efficacy in biochemical assays and its interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can support normal cellular functions by providing essential phosphate ions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as kinases and phosphatases, which regulate the phosphorylation and dephosphorylation of proteins. These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and release of phosphate ions, ensuring their availability for cellular processes. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other ions, which can affect its solubility and transport dynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it participates in energy metabolism and the regulation of mitochondrial functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting ammonium phosphate (e.g., diammonium phosphate) with sodium chloride in an aqueous medium. The crystallization process occurs between -10°C to 40°C . Another method involves reacting sodium hydroxide with ammonium dihydrogen phosphate .

Industrial Production Methods

The industrial production of this compound typically involves the use of fertilizer-grade diammonium phosphate and sodium chloride. The resulting product is then purified through crystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate.

Substitution: It can react with other salts to form different phosphate compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ammonium dihydrogen phosphate, and sodium chloride . The reactions typically occur in aqueous solutions at controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound include sodium polyphosphate and other phosphate salts .

Wissenschaftliche Forschungsanwendungen

Sodium ammonium hydrogen phosphate tetrahydrate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Sodium ammonium hydrogen phosphate tetrahydrate can be compared with other similar compounds, such as:

Di-ammonium hydrogen phosphate (NH₄)₂HPO₄: This compound is used as a fertilizer and has similar applications in providing nitrogen and phosphorus.

Di-sodium hydrogen phosphate Na₂HPO₄: It is used in various industrial and laboratory applications, including as a buffering agent.

This compound is unique due to its specific crystalline structure and its ability to serve as both a nitrogen and phosphorus source in various applications .

Biologische Aktivität

Sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O), also known as microcosmic salt, is an inorganic compound with diverse applications in biological and chemical research. This article explores its biological activity, including its role in various biochemical processes, its applications in laboratory settings, and relevant case studies.

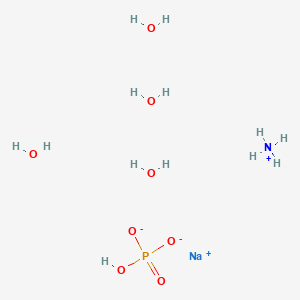

- Molecular Formula : NaNH₄HPO₄·4H₂O

- Molar Mass : 209.07 g/mol

- Density : 1.544 g/cm³

- Melting Point : 79 °C

- Solubility : 167 g/L in water at 20 °C

- pH : 8.3 (50 g/L solution at 20 °C)

Biological Applications

This compound exhibits several biological activities that make it valuable in various fields:

- Microcosmic Salt Bead Test : It is a crucial component in the microcosmic salt bead test, which is used for identifying metallic radicals in qualitative inorganic analysis. This test involves heating the salt to produce characteristic beads that change color based on the presence of specific metal ions .

- Nutrient Source : The compound serves as a nutrient source for certain bacterial cultures, particularly in the isolation and characterization of polyhydroxyalkanoate (PHA) producing bacteria from waste cooking oil .

- Inhibition of Viral Growth : Research indicates that this compound can inhibit viral replication by binding to viruses and preventing their attachment to host cells. This property highlights its potential in virology and therapeutic applications .

Case Study 1: Nutrient Utilization in Bacterial Growth

A study conducted by Rasnani and Zain (2023) focused on the use of this compound as a phosphate source for cultivating bacteria isolated from waste cooking oil. The findings demonstrated that this compound significantly enhanced bacterial growth and PHA production, indicating its utility in biotechnological applications.

Case Study 2: Qualitative Analysis of Metallic Radicals

In a comprehensive review of spot tests for inorganic compounds, this compound was highlighted for its role in qualitative analysis. The study emphasized its sensitivity and effectiveness in detecting trace amounts of metal ions through colorimetric changes during the microcosmic salt bead test .

Data Table: Comparison of Biological Activity

| Property/Activity | This compound |

|---|---|

| Chemical Formula | NaNH₄HPO₄·4H₂O |

| Molar Mass | 209.07 g/mol |

| Melting Point | 79 °C |

| Solubility | 167 g/L |

| pH | 8.3 |

| Role in Microcosmic Salt Bead Test | Yes |

| Inhibition of Viral Growth | Yes |

| Use as Nutrient Source | Yes |

Eigenschaften

IUPAC Name |

azanium;sodium;hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQISLCLWJRPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H13NNaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718863 | |

| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-13-3 | |

| Record name | Ammonium sodium phosphate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, monoammonium monosodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SODIUM PHOSPHATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78U8WLV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified extraction phosphoric acid?

A1: The research by [] focuses on obtaining high-purity this compound. Utilizing purified extraction phosphoric acid, free from impurities, is crucial for achieving this. The study highlights the methods used for purifying the acid, such as precipitation using various compounds and neutralization with ammonia. This purification process ensures the synthesized this compound is of high quality and suitable for various applications.

Q2: How do researchers confirm the identity and purity of the synthesized this compound?

A2: [] utilizes various analytical techniques to confirm the identity and purity of the synthesized compound. X-ray diffraction provides information about the crystal structure, IR spectroscopy reveals functional groups present, thermogravimetry analyzes thermal stability and decomposition patterns, and scanning electron microscopy provides insights into morphology and particle size. By employing these complementary techniques, researchers can confidently ascertain the purity and characteristics of the synthesized this compound.

Q3: What is the historical context of research on Phosphorsalz?

A3: The provided abstracts offer a glimpse into the historical research on Phosphorsalz. Research dating back to the late 19th and early 20th centuries, as seen in titles like "Aus Phosphorsalz krystallisirte Titansäure ist nicht Anatas" [], "Ueber das Verhalten von Quarz und der Kieselsäure überhaupt zu Phosphorsalz" [], and "Untersuchungen einiger aus Phosphorsalz und Boraxschmelze krystallisirter Körper" [], suggest early investigations focused on its interactions with other compounds and its potential in crystallization processes.

Q4: What can be inferred about the applications of Phosphorsalz based on the available research?

A4: Although the provided abstracts primarily focus on synthesis and characterization, they hint at potential applications of Phosphorsalz. [] investigates its use as a weakly basic ion exchanger for metal ions, indicating its potential in separation and purification processes. The historical research titles [, , ] suggest its use in studying the behavior and crystallization of various compounds, highlighting its role as a valuable reagent in materials science research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.